molecular formula C11H13F3N2S B1608589 1-(3-((Trifluoromethyl)thio)phenyl)piperazine CAS No. 50786-80-6

1-(3-((Trifluoromethyl)thio)phenyl)piperazine

Cat. No. B1608589
CAS No.: 50786-80-6
M. Wt: 262.3 g/mol
InChI Key: XXLTUFBJFUFWJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04031094

Procedure details

N-(m-trifluoromethylthiophenyl)-piperazine (7 g, 0.0267 g.mol) and freshly distilled methyl acrylate (2.55 g, 0.0295 g.mol.) are introduced in a 50 ml round bottomed flask provided with a stirrer and reflux condenser. The temperature rises slightly. The mixture is allowed to cool and 0.1 ml of a 40% solution of benzyltrimethylammonium hydroxide in methyl alcohol is then added with stirring. The mixture is allowed to stand for 2 days at ambient temperature. Boiling isopropyl alcohol (60 ml) is then added and the mixture is acidified by addition of concentrated hydrochloric acid (2.3 ml). The solvents are removed on a water-bath in vacuo and the residue is treated twice with benzene (50 ml each time) which is distilled off to remove water azeotropically. The residue is then taken up in isopropyl alcohol (50 ml) and the solution is filtered hot and allowed to stand several hours in a refrigerator. The precipitate formed is separated and dried in vacuo over phosphorous pentoxide. N-(β-methoxycarbonyl-ethyl)-N'-(m-trifluoromethylthiophenyl)-piperazine hydrochloride (8.2 g, 80% yield) is thus obtained as a white crystalline powder, m.p. 180° C, soluble in water.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
2.55 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
2.3 mL
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([F:16])[S:3][C:4]1[CH:5]=[C:6]([N:10]2[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)[CH:7]=[CH:8][CH:9]=1.[C:18]([O:22][CH3:23])(=[O:21])[CH:19]=[CH2:20].[OH-].C([N+](C)(C)C)C1C=CC=CC=1.[ClH:36]>CO.O.C(O)(C)C>[ClH:36].[CH3:23][O:22][C:18]([CH2:19][CH2:20][N:13]1[CH2:12][CH2:11][N:10]([C:6]2[CH:7]=[CH:8][CH:9]=[C:4]([S:3][C:2]([F:1])([F:16])[F:17])[CH:5]=2)[CH2:15][CH2:14]1)=[O:21] |f:2.3,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
FC(SC=1C=C(C=CC1)N1CCNCC1)(F)F
Name
Quantity
2.55 g
Type
reactant
Smiles
C(C=C)(=O)OC
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].C(C1=CC=CC=C1)[N+](C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
2.3 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The solvents are removed on a water-bath in vacuo
ADDITION
Type
ADDITION
Details
the residue is treated twice with benzene (50 ml each time) which
DISTILLATION
Type
DISTILLATION
Details
is distilled off
CUSTOM
Type
CUSTOM
Details
to remove water azeotropically
FILTRATION
Type
FILTRATION
Details
the solution is filtered hot
WAIT
Type
WAIT
Details
to stand several hours in a refrigerator
CUSTOM
Type
CUSTOM
Details
The precipitate formed
CUSTOM
Type
CUSTOM
Details
is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in vacuo over phosphorous pentoxide

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
Cl.COC(=O)CCN1CCN(CC1)C1=CC(=CC=C1)SC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.2 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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